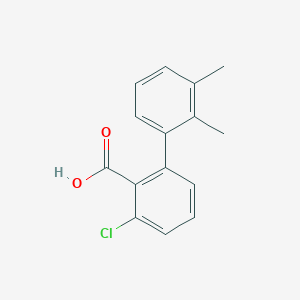
4-(2,5-Dimethylphenyl)-3-methylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dimethylphenyl)-3-methylbenzoic acid, commonly referred to as DMPMB, is an organic compound with a molecular formula of C12H14O2. It is a white, crystalline solid with a melting point of approximately 143°C. DMPMB is widely used in the synthesis of various organic compounds, and is also used as a pharmaceutical intermediate in the production of drugs. Additionally, DMPMB has been studied for its potential biological and physiological applications.
Aplicaciones Científicas De Investigación
DMPMB has been studied for its potential biological and physiological applications. It has been found to have antifungal and antibacterial properties, and has been used in the treatment of various fungal and bacterial infections. Additionally, DMPMB has been studied for its potential anti-inflammatory and antioxidant activities. It has been shown to inhibit the production of inflammatory mediators and to scavenge free radicals. DMPMB has also been studied for its potential anti-cancer activity, and has been shown to inhibit the growth of certain cancer cell lines.
Mecanismo De Acción
The exact mechanism of action of DMPMB is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the production of inflammatory mediators and by scavenging free radicals. Additionally, it has been suggested that DMPMB may inhibit the growth of certain cancer cell lines by interfering with the cell cycle.
Biochemical and Physiological Effects
DMPMB has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators and to scavenge free radicals. Additionally, it has been found to have antifungal and antibacterial properties, and to inhibit the growth of certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPMB has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of DMPMB is that it is relatively easy to synthesize, and can be synthesized using a variety of methods. Additionally, DMPMB is relatively stable and can be stored for long periods of time without degradation. However, DMPMB is also relatively expensive, and may not be suitable for use in experiments requiring large amounts of the compound.
Direcciones Futuras
There are a number of potential future directions for the study of DMPMB. One potential area of research is the development of new and more efficient methods for the synthesis of DMPMB. Additionally, further research is needed to better understand the mechanism of action of DMPMB and its potential applications in medicine. Finally, further research is needed to explore the potential therapeutic uses of DMPMB, such as its potential use in the treatment of cancer and other diseases.
Métodos De Síntesis
DMPMB can be synthesized through a number of methods. The most common method is the Friedel-Crafts alkylation of benzene with 2,5-dimethylphenyl bromide, followed by a methylation reaction with methyl iodide. This method has been used for the synthesis of DMPMB in both laboratory and industrial settings. Other methods for the synthesis of DMPMB include the direct alkylation of benzene with 2,5-dimethylphenyl bromide, followed by a methylation reaction with methyl iodide, and the direct alkylation of benzene with 2,5-dimethylphenyl iodide, followed by a methylation reaction with methyl bromide.
Propiedades
IUPAC Name |
4-(2,5-dimethylphenyl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-10-4-5-11(2)15(8-10)14-7-6-13(16(17)18)9-12(14)3/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJWLRPHQNRDAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688949 |
Source


|
| Record name | 2,2',5'-Trimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261921-96-3 |
Source


|
| Record name | 2,2',5'-Trimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














